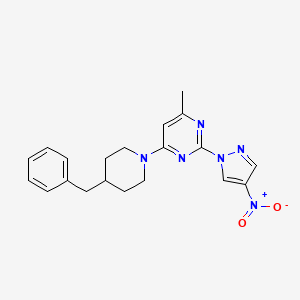

4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-15-11-19(23-20(22-15)25-14-18(13-21-25)26(27)28)24-9-7-17(8-10-24)12-16-5-3-2-4-6-16/h2-6,11,13-14,17H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIFXVPIRRNIRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of the piperidine and pyrimidine moieties. Reaction conditions may vary, but common methods include:

Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Introduction of the Piperidine Moiety: This can be achieved through nucleophilic substitution reactions where the piperidine ring is attached to the benzyl group.

Formation of the Pyrimidine Ring: This step may involve cyclization reactions using appropriate precursors under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyrimidine rings.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antibacterial, antifungal, and antiparasitic properties.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders due to its interaction with acetylcholinesterase.

Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. By inhibiting this enzyme, the compound can affect neurotransmission, leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar compounds to 4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine include other pyrazole derivatives with varying substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:

- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

- 1-(4-benzylpiperidin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone

The uniqueness of 4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine lies in its specific combination of functional groups, which may confer distinct biological and pharmacological properties.

Biological Activity

4-(4-benzylpiperidin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure

The compound's structure can be represented as follows:

It features a pyrimidine core substituted with a benzylpiperidine moiety and a nitropyrazole group, which are known to enhance biological activity.

1. Neuroprotective Effects

Research indicates that derivatives of piperidine, such as the compound , exhibit neuroprotective properties. They act as antagonists at muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders like Alzheimer's disease and Lewy Body Dementia. These compounds may help alleviate cognitive deficits associated with these conditions by modulating neurotransmitter systems .

2. Anti-inflammatory Properties

The presence of the pyrazole moiety is significant for anti-inflammatory activity. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6. In studies, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating that the compound may possess similar anti-inflammatory effects .

3. Antimicrobial Activity

Compounds with piperidine structures have been reported to exhibit antimicrobial properties against various bacterial strains. The inclusion of the benzylpiperidine group is believed to enhance this activity. For instance, related compounds have shown effectiveness against E. coli and S. aureus, suggesting that the compound may also have potential as an antimicrobial agent .

4. Anticancer Potential

Some studies suggest that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .

Research Findings

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Neuroprotective Study : A study focusing on M4 receptor antagonists showed significant improvement in cognitive function in animal models mimicking Alzheimer's disease .

- Anti-inflammatory Research : A series of pyrazole derivatives were tested for their ability to inhibit inflammatory cytokines, revealing promising results comparable to established anti-inflammatory drugs like dexamethasone .

- Antimicrobial Testing : A novel series of piperidine-based compounds demonstrated substantial antimicrobial efficacy against multi-drug resistant strains, indicating a potential therapeutic avenue for treating infections .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?

The synthesis involves sequential nucleophilic aromatic substitution (SNAr) and coupling reactions. The 4-nitro-1H-pyrazol-1-yl group is introduced via SNAr on a chloropyrimidine intermediate using NaH in DMF (60–80°C). The 4-benzylpiperidine moiety is added via Buchwald-Hartwig amination with Pd(OAc)₂/XPhos catalysis under inert conditions. Yield optimization depends on stoichiometric control, solvent polarity (DMF enhances SNAr), and temperature gradients (70–100°C for coupling) .

Q. Which spectroscopic methods are most effective for confirming structure and purity?

High-resolution NMR (¹H, ¹³C, HSQC) resolves benzyl protons (δ 3.5–4.0 ppm) and pyrimidine/pyrazole aromatic signals. HRMS confirms molecular mass (e.g., [M+H]⁺). Purity is validated via HPLC (≥95% purity, C18 column, λ = 254 nm) and elemental analysis (±0.4% for C/H/N). X-ray crystallography (SHELXL) provides absolute configuration, with R₁ < 0.05 .

Q. How can regioselectivity during pyrimidine functionalization be optimized?

Regioselectivity is guided by electron-withdrawing substituents (e.g., nitro at C2 directs nucleophiles to C4/C6). Computational DFT (M06-2X/6-31G*) predicts charge distribution. Experimentally, SEM-protected intermediates block undesired sites during sequential substitutions .

Q. What are the critical crystallographic parameters to report for this compound?

Report space group, unit cell dimensions, Z-value, R₁/wR₂ (<0.05), Flack parameter (if chiral), and data completeness (>98%). Disordered regions require occupancy ratios and restraint details (e.g., DFIX for bond lengths). Deposit CIF files in the Cambridge Structural Database .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro and in vivo biological activity data?

Discrepancies may arise from nitro group instability or poor bioavailability. Methods include:

- Stability assays : LC-MS/MS to detect nitro-reduction metabolites in plasma .

- Biodistribution : ¹⁴C-labeled compound tracking in animal models.

- In vitro adjustments : Include serum proteins (e.g., 40 mg/mL BSA) to mimic physiological conditions .

Q. What strategies optimize crystallographic refinement of disordered substituents using SHELX?

For disordered benzyl/piperidine groups:

- Split models into discrete positions (PART command).

- Apply restraints (FLAT for aromatic rings, ISOR/SIMU for thermal motion).

- Validate with residual density maps (Fo-Fc < 0.3 eÅ⁻³) and TWIN/BASF commands for twinned crystals .

Q. How can computational docking predict binding modes to enzyme targets?

- Docking : Use AutoDock Vina with protonated targets (pH 7.4).

- Validation : Run 100-ns MD simulations to assess RMSD stability (<2.0 Å).

- Experimental confirmation : Site-directed mutagenesis (e.g., K101A mutation in kinase targets) disrupts binding, validating predicted interactions .

Q. What experimental precautions stabilize the nitro group during storage and assays?

- Storage : Amber vials under argon at -20°C.

- Assays : Avoid reducing agents (e.g., DTT); use anaerobic chambers for sensitive studies.

- Monitoring : FT-IR (NO₂ stretch ~1520 cm⁻¹) and cyclic voltammetry (reduction peaks at -0.8 V) .

Q. What in vitro models assess metabolic stability of the benzylpiperidine moiety?

- HLM/RLM assays : Incubate with NADPH, monitor parent compound depletion via LC-MS/MS.

- CYP profiling : Recombinant CYP3A4/2D6 with isoform-specific inhibitors (e.g., ketoconazole).

- Metabolite ID : High-resolution MS/MS compared to synthetic standards .

Q. How to resolve conflicting IC₅₀ values in enzyme inhibition assays?

- Statistical analysis : Grubbs’ test (α = 0.05) removes outliers; ANOVA compares replicates.

- Orthogonal assays : Surface plasmon resonance (SPR) measures Kd independently.

- Aggregation checks : Dynamic light scattering (DLS) at 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.